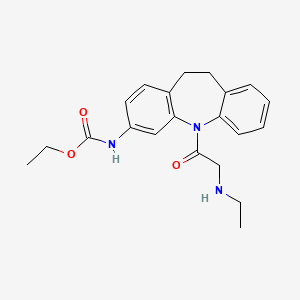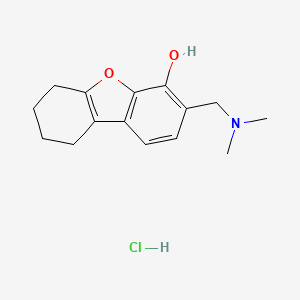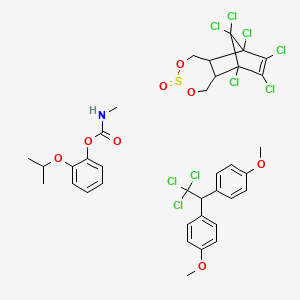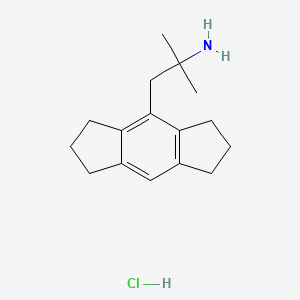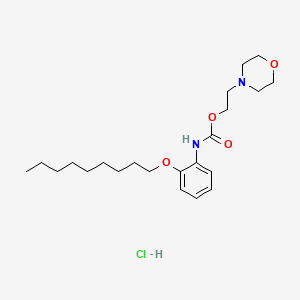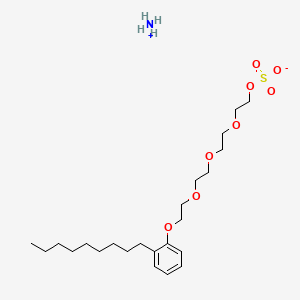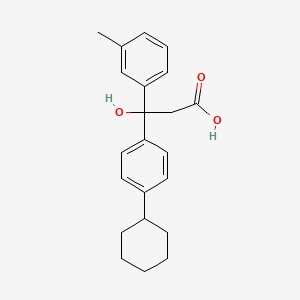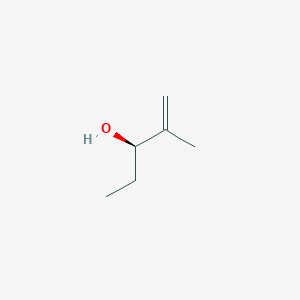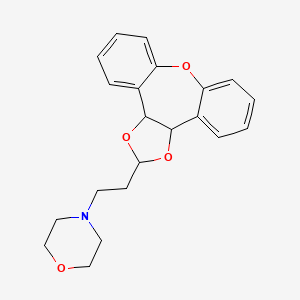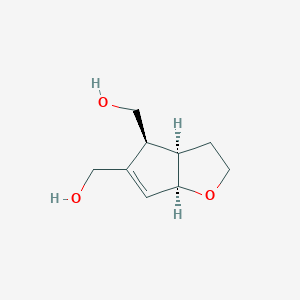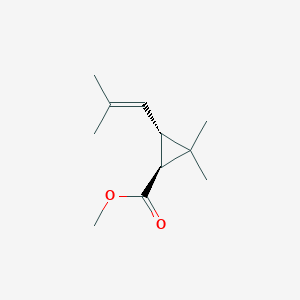
Methyl chrysanthemate, trans-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chrysanthemate, trans-(-)-, is an organic compound that belongs to the class of esters. It is derived from chrysanthemic acid, which is related to a variety of natural and synthetic insecticides. This compound is known for its role in the synthesis of pyrethroids, a class of insecticides that are widely used due to their effectiveness and low toxicity to humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl chrysanthemate, trans-(-)-, can be synthesized through several methods. One common approach involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis of the ester . Another method involves the use of methyl 4-oxobutenoate or 3-methylbut-2-en-1-ol as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of methyl chrysanthemate, trans-(-)-, typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated to obtain the pure trans-(-)-isomer .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chrysanthemate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include chrysanthemic acid, alcohol derivatives, and various substituted esters .
Applications De Recherche Scientifique
Methyl chrysanthemate, trans-(-)-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl chrysanthemate, trans-(-)-, involves its interaction with the nervous system of insects. It targets sodium channels, causing prolonged depolarization of nerve cells, which leads to paralysis and death of the insect . The compound’s effectiveness is due to its ability to bind to specific sites on the sodium channels, disrupting normal nerve function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysanthemic acid: The parent compound from which methyl chrysanthemate is derived.
Ethyl chrysanthemate: Another ester of chrysanthemic acid with similar properties.
Norchrysanthemic acid: A related compound with significant vapor action at room temperature.
Uniqueness
Methyl chrysanthemate, trans-(-)-, is unique due to its high effectiveness as an insecticide and its relatively low toxicity to non-target organisms. Its specific interaction with sodium channels in insects makes it a valuable compound in pest control .
Propriétés
Numéro CAS |
26770-96-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m0/s1 |
Clé InChI |
ITNHSNMLIFFVQC-DTWKUNHWSA-N |
SMILES isomérique |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OC)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


